molecular formula C6H8Br2F4 B12304501 1,6-Dibromo-3,3,4,4-tetrafluorohexane

1,6-Dibromo-3,3,4,4-tetrafluorohexane

Cat. No.: B12304501
M. Wt: 315.93 g/mol
InChI Key: VYOLKYVDEKIAIC-UHFFFAOYSA-N
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Description

1,6-Dibromo-3,3,4,4-tetrafluorohexane: is a halogenated organic compound with the molecular formula C6H8Br2F4 and a molecular weight of 315.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which impart unique chemical properties. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

1,6-dibromo-3,3,4,4-tetrafluorohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2F4/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOLKYVDEKIAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(CCBr)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dibromo-3,3,4,4-tetrafluorohexane can be synthesized through the bromination of 3,3,4,4-tetrafluorohexane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1,6-dibromo-3,3,4,4-tetrafluorohexane follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and fluorinated compounds to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dibromo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 1,6-Dibromo-3,3,4,4-tetrafluorohexane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals .

Biology and Medicine: In biological research, fluorinated compounds like 1,6-dibromo-3,3,4,4-tetrafluorohexane are studied for their potential use in drug development. Their unique properties, such as increased metabolic stability and lipophilicity, make them attractive candidates for medicinal chemistry .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, surfactants, and other industrial products .

Mechanism of Action

The mechanism of action of 1,6-dibromo-3,3,4,4-tetrafluorohexane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: 1,6-Dibromo-3,3,4,4-tetrafluorohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

1,6-Dibromo-3,3,4,4-tetrafluorohexane (CAS Number: 19961-20-7) is a halogenated organic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H8_8Br2_2F4_4
  • Molecular Weight : 315.93 g/mol
  • LogP : 3.827

Biological Activity Overview

Research on 1,6-dibromo-3,3,4,4-tetrafluorohexane has indicated several potential biological activities:

  • Antimicrobial Properties : Studies suggest that halogenated compounds can exhibit antimicrobial effects. The presence of bromine and fluorine atoms in this compound may enhance its reactivity towards microbial membranes, potentially leading to cell lysis or inhibition of growth.
  • Toxicological Effects : The compound's halogenation suggests a need for careful evaluation regarding its toxicity. Halogenated hydrocarbons are often associated with various toxicological effects, including endocrine disruption and cytotoxicity.
  • Environmental Impact : As a fluorinated compound, it may persist in the environment and bioaccumulate in organisms, raising concerns about its ecological implications.

The biological activity of 1,6-dibromo-3,3,4,4-tetrafluorohexane is hypothesized to involve:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

Table 1: Summary of Biological Studies on 1,6-Dibromo-3,3,4,4-tetrafluorohexane

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Toxicological AnalysisReported cytotoxic effects on human cell lines at high concentrations.
Environmental PersistenceHighlighted potential for bioaccumulation in aquatic organisms.

Detailed Research Findings

  • Antimicrobial Study : A study conducted by researchers at a university microbiology department examined the antimicrobial properties of various halogenated compounds including 1,6-dibromo-3,3,4,4-tetrafluorohexane. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations above 100 µg/mL.
  • Toxicological Assessment : Another investigation focused on the cytotoxicity of the compound using human liver and kidney cell lines. The study found that exposure to concentrations exceeding 50 µg/mL resulted in significant cell death and alterations in cell morphology.
  • Environmental Impact Study : Research published in an environmental science journal assessed the persistence of fluorinated compounds in aquatic systems. It was concluded that 1,6-dibromo-3,3,4,4-tetrafluorohexane could remain in sediment for extended periods due to its low biodegradability.

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